TMCB

Catalog No.
S545480
CAS No.
905105-89-7
M.F
C11H9Br4N3O2
M. Wt
534.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TMCB

CAS Number

905105-89-7

Product Name

TMCB

IUPAC Name

2-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]acetic acid

Molecular Formula

C11H9Br4N3O2

Molecular Weight

534.82 g/mol

InChI

InChI=1S/C11H9Br4N3O2/c1-17(2)11-16-9-7(14)5(12)6(13)8(15)10(9)18(11)3-4(19)20/h3H2,1-2H3,(H,19,20)

InChI Key

PHAOTASRLQMKBE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

TMCB;

Canonical SMILES

CN(C)C1=NC2=C(N1CC(=O)O)C(=C(C(=C2Br)Br)Br)Br

The exact mass of the compound [4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid is 530.7428 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TMCB (2-(4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzo[d]imidazol-1-yl)acetic acid) is a highly selective, cell-permeable dual-kinase inhibitor targeting Casein Kinase 2 (CK2) and Extracellular-Signal-Regulated Kinase 8 (ERK8). Supplied at ≥98% HPLC purity, it is a critical pharmacological tool for dissecting complex cellular signaling pathways . Unlike first-generation halogenated benzimidazoles, TMCB incorporates an N1-acetic acid moiety that not only refines its binding pocket selectivity but also provides a ready functional handle for downstream bioconjugation [1]. With reliable solubility in DMSO (up to 25 mM) and room-temperature stability, TMCB is prioritized by procurement teams for advanced in vitro kinase assays, phenotypic screening, and the development of targeted protein degraders where off-target promiscuity must be strictly minimized .

Substituting TMCB with older, structurally related in-class benchmarks like DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) or TBB introduces severe off-target confounding variables into kinase assays[1]. While DMAT is widely marketed as a CK2 inhibitor, comprehensive profiling reveals it acts as a highly promiscuous agent, heavily inhibiting collateral targets such as PIM1, PIM2, PIM3, HIPK2, and DYRK1a at standard assay concentrations . Consequently, using DMAT in cell-based phenotypic screens—such as apoptosis or cell cycle arrest models—often results in false-positive pathway attributions, as the observed effects may be driven by PIM or DYRK interference rather than CK2 inhibition. TMCB’s structural refinement sterically restricts its affinity for these off-target kinases, ensuring that downstream readouts are genuinely driven by CK2/ERK8 modulation, thereby preventing costly irreproducibility in drug discovery workflows .

Quantified Selectivity Over PIM1 Kinase

TMCB demonstrates a highly refined selectivity profile for CK2 over PIM1, a common off-target liability for halogenated benzimidazoles [1]. In comparative kinase profiling, TMCB maintains a Ki of 0.25 μM for CK2 while exhibiting a much weaker Ki of 8.65 μM for PIM1, yielding a ~34-fold selectivity window . In contrast, the baseline comparator DMAT heavily inhibits PIM1 at equivalent concentrations, confounding assay results. This distinct separation allows researchers to isolate CK2-dependent mechanisms without triggering PIM1-mediated compensatory survival pathways .

Evidence DimensionKinase Selectivity Ratio (CK2 vs. PIM1)
Target Compound DataTMCB (Ki = 0.25 μM for CK2; Ki = 8.65 μM for PIM1)
Comparator Or BaselineDMAT (Potent dual CK2/PIM1 inhibitor with negligible selectivity window)
Quantified Difference~34-fold selectivity for CK2 over PIM1 with TMCB
ConditionsIn vitro ATP-competitive kinase profiling panel

Eliminates PIM1-driven false positives in oncology and cell cycle assays, ensuring reliable pharmacological validation.

Elimination of HIPK2 and DYRK1a Interference

Beyond PIM1, TMCB successfully bypasses inhibition of HIPK2 and DYRK1a, which are major off-target liabilities for legacy CK2 inhibitors [1]. Profiling data establishes that TMCB exhibits very low affinity for DYRK1a (Ki = 11.90 μM) and HIPK2 (Ki = 15.25 μM), whereas the comparator DMAT strongly inhibits both kinases under identical assay conditions . By structurally excluding these targets, TMCB ensures that complex phenotypic readouts, such as cIAP2 expression modulation in HeLa cells, are accurately attributed to CK2/ERK8 activity rather than collateral kinase suppression .

Evidence DimensionOff-target inhibition constants (Ki)
Target Compound DataTMCB (Ki = 11.90 μM for DYRK1a; 15.25 μM for HIPK2)
Comparator Or BaselineDMAT (High-affinity inhibition of DYRK1a and HIPK2)
Quantified Difference>47-fold to 61-fold lower affinity for DYRK1a/HIPK2 relative to CK2 (Ki = 0.25 μM)
Conditions80-kinase broad screening panel

Prevents off-target suppression of DYRK1a and HIPK2, which is critical for maintaining assay fidelity in neurobiology and apoptosis research.

High-Affinity Subunit-Specific Binding

TMCB provides distinct, high-affinity binding to the catalytic subunits of CK2. Quantitative binding assays reveal that TMCB acts as an ATP-competitive inhibitor with a Ki of 83 nM for the CK2α subunit and an even more potent Ki of 21 nM for the CK2α' subunit [1]. This differential affinity allows structural biologists and biochemists to probe isoform-specific dynamics within the CK2 holoenzyme, a level of precision not achievable with broader, non-selective pan-kinase inhibitors.

Evidence DimensionCatalytic Subunit Affinity (Ki)
Target Compound DataTMCB (Ki = 83 nM for CK2α; 21 nM for CK2α')
Comparator Or BaselineStandard pan-kinase inhibitors (Lack isoform-specific resolution)
Quantified Difference~4-fold higher affinity for the CK2α' subunit over CK2α
ConditionsATP-competitive enzymatic binding assay

Enables high-resolution probing of specific CK2 holoenzyme dynamics, which is essential for advanced structural biology and rational drug design.

Built-in Carboxylic Acid Handle for Bioconjugation

From a synthetic and procurement perspective, TMCB offers a major structural advantage over DMAT and TBB by incorporating an N1-acetic acid moiety [1]. This free carboxylic acid group serves as an immediate, built-in handle for standard EDC/NHS coupling reactions . Consequently, TMCB can be directly utilized as a precursor for synthesizing targeted protein degraders (PROTACs), biotinylated affinity probes, or fluorophore conjugates without requiring the complex, multi-step derivatization necessary when using the unsubstituted 1H-benzimidazole core of DMAT .

Evidence DimensionFunctional Group Availability for Coupling
Target Compound DataTMCB (Possesses a reactive N1-acetic acid moiety)
Comparator Or BaselineDMAT / TBB (Lack a free carboxylic acid handle)
Quantified DifferenceEnables direct 1-step amide coupling vs. multi-step synthetic derivatization
ConditionsChemical biology probe synthesis and bioconjugation workflows

Drastically reduces synthesis steps, time, and costs for laboratories developing CK2-targeted affinity probes or PROTAC degraders.

High-Fidelity Kinase Pathway Dissection

Due to its >30-fold selectivity for CK2 over PIM1, DYRK1a, and HIPK2, TMCB is the preferred procurement choice for isolating CK2 and ERK8 signaling pathways in complex cellular models. It ensures that downstream readouts are not confounded by the off-target promiscuity typical of legacy inhibitors like DMAT [1].

Development of CK2-Targeted PROTACs and Affinity Probes

The built-in N1-acetic acid handle on TMCB allows for direct EDC/NHS coupling to linker molecules. This makes it a highly efficient starting material for synthesizing biotinylated pull-down probes or targeted protein degraders (PROTACs) without the need for extensive core-structure derivatization.

Apoptosis and Cell Cycle Assay Controls

TMCB is highly effective as a precise pharmacological control in apoptosis assays, such as modulating cIAP2 expression in HeLa cells. Its clean selectivity profile guarantees that observed apoptotic or cell-cycle arrest phenotypes are genuinely driven by CK2/ERK8 inhibition .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

534.73873 Da

Monoisotopic Mass

530.74283 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Compound 2c [PMID: 22115617]

Dates

Last modified: 08-15-2023
1: Geiger DW, Eggett DL, Charles SK. A method for characterizing essential tremor from the shoulder to the wrist. Clin Biomech (Bristol, Avon). 2018 Feb;52:117-123. doi: 10.1016/j.clinbiomech.2017.12.003. Epub 2018 Jan 3. PubMed PMID: 29428341.
2: Crandall JW, Oudah M, Tennom, Ishowo-Oloko F, Abdallah S, Bonnefon JF, Cebrian M, Shariff A, Goodrich MA, Rahwan I. Cooperating with machines. Nat Commun. 2018 Jan 16;9(1):233. doi: 10.1038/s41467-017-02597-8. PubMed PMID: 29339817; PubMed Central PMCID: PMC5770455.
3: Scoville CD, Leavitt GR, Rosales M, Tolley HD. A pilot study of the relationship between preeclampsia and anti-tetanus toxoid antibody levels. Pregnancy Hypertens. 2017 Oct;10:182-186. doi: 10.1016/j.preghy.2017.08.004. Epub 2017 Aug 24. PubMed PMID: 29153676.
4: Sandwisch JW, Hedberg L, Hedberg K. Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. An Electron-Diffraction Investigation Augmented by Molecular Orbital and Normal Coordinate Calculations. J Phys Chem A. 2017 Aug 17;121(32):6150-6154. doi: 10.1021/acs.jpca.7b05428. Epub 2017 Aug 7. PubMed PMID: 28737912.
5: Han X, Gibson J, Eggett DL, Parker TL. Bergamot (Citrus bergamia) Essential Oil Inhalation Improves Positive Feelings in the Waiting Room of a Mental Health Treatment Center: A Pilot Study. Phytother Res. 2017 May;31(5):812-816. doi: 10.1002/ptr.5806. Epub 2017 Mar 24. PubMed PMID: 28337799; PubMed Central PMCID: PMC5434918.
6: Bollacke A, Nienberg C, Borgne ML, Jose J. Toward selective CK2alpha and CK2alpha' inhibitors: Development of a novel whole-cell kinase assay by Autodisplay of catalytic CK2alpha'. J Pharm Biomed Anal. 2016 Mar 20;121:253-260. doi: 10.1016/j.jpba.2016.01.011. Epub 2016 Jan 8. PubMed PMID: 26786382.
7: Field SL, Dasgupta T, Cummings M, Savage RS, Adebayo J, McSara H, Gunawardena J, Orsi NM. Bayesian modeling suggests that IL-12 (p40), IL-13 and MCP-1 drive murine cytokine networks in vivo. BMC Syst Biol. 2015 Nov 9;9:76. doi: 10.1186/s12918-015-0226-3. PubMed PMID: 26553024; PubMed Central PMCID: PMC4640223.
8: March JK, Pratt MD, Lowe CW, Cohen MN, Satterfield BA, Schaalje B, O'Neill KL, Robison RA. The differential effects of heat-shocking on the viability of spores from Bacillus anthracis, Bacillus subtilis, and Clostridium sporogenes after treatment with peracetic acid- and glutaraldehyde-based disinfectants. Microbiologyopen. 2015 Oct;4(5):764-73. doi: 10.1002/mbo3.277. Epub 2015 Jul 17. PubMed PMID: 26185111; PubMed Central PMCID: PMC4618609.
9: Heaton MJ, Sain SR, Greasby TA, Uejio CK, Hayden MH, Monaghan AJ, Boehnert J, Sampson K, Banerjee D, Nepal V, Wilhelmi OV. Characterizing urban vulnerability to heat stress using a spatially varying coefficient model. Spat Spatiotemporal Epidemiol. 2014 Apr;8:23-33. doi: 10.1016/j.sste.2014.01.002. Epub 2014 Jan 24. PubMed PMID: 24606992.
10: Heaton MJ, Peng RD. Extending distributed lag models to higher degrees. Biostatistics. 2014 Apr;15(2):398-412. doi: 10.1093/biostatistics/kxt031. Epub 2013 Aug 29. PubMed PMID: 23990524; PubMed Central PMCID: PMC3944968.
11: Tolley HD. Using the random walk model for understanding aging: Comments on "The quadratic hazard model for analyzing longitudinal data on aging, health, and the life span" by A.I. Yashin et al. Phys Life Rev. 2012 Jun;9(2):191-2; discussion 195-7. doi: 10.1016/j.plrev.2012.05.007. Epub 2012 May 17. PubMed PMID: 22609433.
12: Dallon JC, Newren E, Hansen MD. Using a mathematical model of cadherin-based adhesion to understand the function of the actin cytoskeleton. Phys Rev E Stat Nonlin Soft Matter Phys. 2009 Mar;79(3 Pt 1):031918. Epub 2009 Mar 27. PubMed PMID: 19391982.
13: Menke J, Martinez T. Improving supervised learning by adapting the problem to the learner. Int J Neural Syst. 2009 Feb;19(1):1-9. PubMed PMID: 19263499.
14: Carroll HD, Ridge PG, Clement MJ, Snell QO. Phylogenies scores for exhaustive searches and parsimony scores searches. Int J Bioinform Res Appl. 2007;3(4):493-503. PubMed PMID: 18048315.
15: Ebbert MT, Beckstead WA, O'Connor TD, Clement MJ, McClellan DA. Pharmacogenomics: analysing SNPs in the CYP2D6 gene using amino acid properties. Int J Bioinform Res Appl. 2007;3(4):471-9. PubMed PMID: 18048313.
16: Pereira PM, Teixeira M, Xavier AV, Louro RO, Pereira IA. The Tmc complex from Desulfovibrio vulgaris hildenborough is involved in transmembrane electron transfer from periplasmic hydrogen oxidation. Biochemistry. 2006 Aug 29;45(34):10359-67. PubMed PMID: 16922512.
17: Muramoto T, Takeda S, Furuya Y, Urushihara H. Reverse genetic analyses of gamete-enriched genes revealed a novel regulator of the cAMP signaling pathway in Dictyostelium discoideum. Mech Dev. 2005 May;122(5):733-43. Epub 2005 Jan 18. PubMed PMID: 15817229.
18: Dallon JC, Othmer HG. How cellular movement determines the collective force generated by the Dictyostelium discoideum slug. J Theor Biol. 2004 Nov 21;231(2):203-22. PubMed PMID: 15380385.
19: Demirer T, Ayli M, Fen T, Ozcan M, Arat M, Buyukberber S, Arslan O, Gurman G, Akan H, Ilhan O. High-dose thiotepa, melphalan and carboplatin (TMCb) followed by autologous peripheral blood stem cell transplantation in patients with lymphoma -- a retrospective evaluation. Bone Marrow Transplant. 2004 Nov;34(9):781-6. PubMed PMID: 15354206.
20: Demirer T, Uysal VA, Ayli M, Genc Y, Ilhan O, Koc H, Dagli M, Arat M, Gunel N, Fen T, Dincer S, Ustael N, Yildiz M, Ustun T, Seyrek E, Ozet G, Muftuoglu O, Akan H. High-dose thiotepa, melphalan and carboplatin (TMCb) followed by autologous stem cell transplantation in patients with advanced breast cancer: a retrospective evaluation. Bone Marrow Transplant. 2003 May;31(9):755-61. PubMed PMID: 12732881.

Explore Compound Types